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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474 Get Quote

In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor

Receptor (FGFR) pathway have emerged as a promising class of drugs for various

malignancies characterized by FGFR aberrations. This guide provides a detailed comparative

analysis of two such inhibitors: CPL304110, a novel and selective FGFR1-3 inhibitor, and

infigratinib, an FDA-approved pan-FGFR inhibitor. This comparison is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of their

mechanisms of action, preclinical and clinical data, and the experimental methodologies used

in their evaluation.

Introduction
CPL304110 is an orally active and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1]

Infigratinib is also an oral inhibitor targeting FGFR1, FGFR2, and FGFR3 and is approved for

the treatment of patients with previously treated, unresectable locally advanced or metastatic

cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2] Both molecules function

by binding to the ATP-binding pocket of the FGFRs, thereby inhibiting their kinase activity and

blocking downstream signaling pathways that promote tumor cell growth and survival.[1][2]

Mechanism of Action and Target Specificity
Both CPL304110 and infigratinib are potent inhibitors of FGFRs. However, their selectivity

profiles and reported potencies differ.
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CPL304110 demonstrates high potency against FGFR1, FGFR2, and FGFR3.[1] Preclinical

studies have shown its selectivity over other kinases, suggesting a potentially more targeted

therapeutic window with fewer off-target effects.[1]

Infigratinib is a pan-FGFR inhibitor with activity against FGFR1, FGFR2, and FGFR3.[2] It has

demonstrated efficacy in tumors with various FGFR alterations, including fusions, mutations,

and amplifications.[3]

The following diagram illustrates the canonical FGFR signaling pathway, which is the target of

both CPL304110 and infigratinib.
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Figure 1: Simplified FGFR Signaling Pathway and points of inhibition.
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In Vitro Potency and Selectivity
A key aspect of characterizing FGFR inhibitors is determining their potency against the target

kinases and their selectivity against a panel of other kinases.

Parameter CPL304110 Infigratinib

FGFR1 IC50 0.75 nM[1] 1.1 nM[2]

FGFR2 IC50 0.5 nM[1] 1.0 nM[2]

FGFR3 IC50 3.05 nM[1] 2.0 nM[2]

FGFR4 IC50 Not reported 61 nM[2]

Selectivity
>45-fold over KDR (VEGFR2)

[1]
Selective for FGFR1-3[4]

Table 1: In Vitro Kinase Inhibitory Potency.

Cellular Activity
The anti-proliferative activity of these compounds is evaluated in cancer cell lines with known

FGFR alterations.

Cell Line FGFR Alteration CPL304110 IC50 Infigratinib IC50

SNU-16 (Gastric) FGFR2 Amplification 85.64 nM[1] Data not available

RT-112 (Bladder) FGFR3 Fusion Not reported Data not available

UM-UC-14 (Bladder) FGFR3 Mutation Not reported Data not available

Table 2: Anti-proliferative Activity in Cancer Cell Lines.

In Vivo Efficacy
The anti-tumor activity of CPL304110 and infigratinib has been demonstrated in various

xenograft models.
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CPL304110: In a SNU-16 xenograft model, twice-daily oral administration of 20 mg/kg

CPL304110 resulted in a 64% tumor growth inhibition (TGI).[1]

Infigratinib: In patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer,

liver cancer, gastric cancer, and glioma with FGFR fusions, treatment with infigratinib resulted

in a reduction in tumor volume.[3] In a mouse model of achondroplasia (Fgfr3Y367C/+), a dose

of 0.5 mg/kg/day showed a statistically significant improvement in bone length.[5]

Clinical Data
CPL304110
A Phase IA trial of CPL304110 in patients with advanced solid malignancies showed early

signs of activity.[6] In patients with documented tumor FGFR aberrations, the response rate

was 50.0%.[6] The most common treatment-related adverse events (TRAEs) included ocular

toxicity (23.8%), anemia (19.0%), and dry eyes and mouth (14.3%).[6]

Infigratinib
Infigratinib is approved for previously treated cholangiocarcinoma with FGFR2 fusions or

rearrangements. In a Phase 2 study, the overall response rate (ORR) was 23.1% with a median

duration of response (DOR) of 5.0 months.[2] Common adverse reactions include

hyperphosphatemia, increased creatinine, and nail toxicity.[2] In a Phase 2 trial for

achondroplasia, infigratinib demonstrated an increase in annualized height velocity.[7]

Experimental Protocols
Kinase Assays
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against FGFR

kinases.

General Protocol:

Recombinant human FGFR kinase domains are incubated with the test compound at various

concentrations.

A substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.
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The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo

Kinase Assay, which measures the amount of ADP produced.[6]

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Prepare serial dilutions of inhibitor (CPL304110 or Infigratinib)

Incubate inhibitor with recombinant FGFR enzyme

Add substrate and ATP to start reaction

Stop reaction and measure product formation (e.g., ADP)

Calculate % inhibition and determine IC50
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Figure 2: General workflow for an in vitro kinase assay.

Cellular Proliferation Assays
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

General Protocol:

Cancer cells with known FGFR alterations are seeded in multi-well plates.

The cells are treated with a range of concentrations of the test compound.
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After a defined incubation period (e.g., 72 hours), cell viability is measured using a

colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay.

IC50 values are determined from the dose-response curves.

In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

Immunocompromised mice are subcutaneously implanted with human tumor cells or patient-

derived tumor fragments.

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

The test compound is administered orally at a specified dose and schedule.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic

markers).
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Figure 3: General workflow for an in vivo xenograft study.

Conclusion
Both CPL304110 and infigratinib are potent FGFR inhibitors with demonstrated anti-tumor

activity. CPL304110 shows promise as a highly selective FGFR1-3 inhibitor with a favorable

early-stage clinical profile. Infigratinib is an established therapeutic option for FGFR2-driven

cholangiocarcinoma and is being explored for other indications. The choice between these or

other FGFR inhibitors for further development or clinical use will depend on a comprehensive

evaluation of their efficacy, safety, and the specific genetic alterations present in the tumor. This

guide provides a foundational comparison to aid researchers in their ongoing efforts to advance

the field of targeted cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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